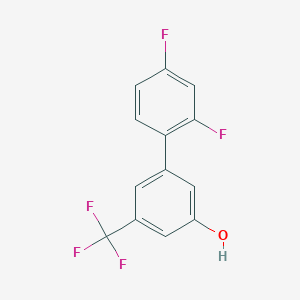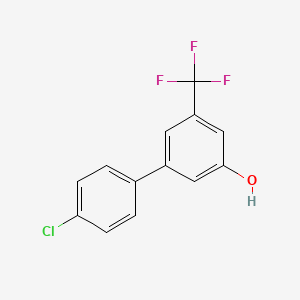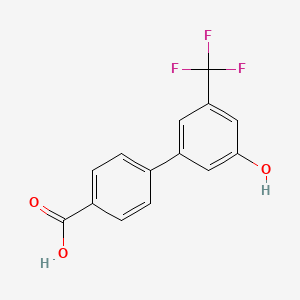
5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% (CAS# 511-89-7), also known as 4-acetyl-3-trifluoromethylphenol, is a colorless to pale yellow liquid with a characteristic odor. It is a synthetic aromatic compound belonging to the phenol family. It is soluble in water and alcohols, and is used as an intermediate for the synthesis of pharmaceuticals, fragrances, and other chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% depends on the specific application. In general, the compound acts as a nucleophile and reacts with electrophiles to form a new covalent bond. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. Additionally, the compound can act as a Lewis acid and react with Lewis bases, such as amines, to form new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% are largely unknown. The compound is not known to be toxic or carcinogenic, but it has not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. Additionally, it is soluble in water and alcohols, making it easy to work with. The main limitation is that it is not very stable and is easily oxidized by air.
Zukünftige Richtungen
There are many potential future directions for research on 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95%. These include further investigation into its biochemical and physiological effects, as well as its potential applications in medicine and agriculture. Additionally, research could be conducted on the development of new synthetic methods for the synthesis of the compound, as well as its use as a starting material for the synthesis of other compounds. Finally, research could be conducted on the development of new methods for the purification and isolation of the compound.
Synthesemethoden
The synthesis of 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% begins with the reaction of 4-chlorophenol with trifluoroacetic anhydride in the presence of a base catalyst. This reaction yields 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95%rifluoromethylphenol as the major product. The compound can then be isolated and purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, fragrances, and other chemicals. It has also been used as a starting material for the synthesis of a novel class of trifluoromethyl phenols, which have potential applications in the fields of medicine and agriculture. Additionally, the compound has been used as a reagent in the synthesis of various biologically active compounds, such as pyridines, quinolines, and thiophenes.
Eigenschaften
IUPAC Name |
1-[4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9(19)10-2-4-11(5-3-10)12-6-13(15(16,17)18)8-14(20)7-12/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLPBQFKXBJCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686592 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261958-70-6 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














